(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TTT-3002 is a novel tyrosine kinase inhibitor that has shown potent activity against FMS-like tyrosine kinase-3 (FLT3) mutations, which are commonly found in acute myeloid leukemia (AML) patients . This compound has demonstrated significant preclinical potential in targeting FLT3-mutant cell lines and primary patient samples, making it a promising candidate for the treatment of FLT3-mutant AML .
準備方法
The synthesis of TTT-3002 involves multiple steps, including the formal oxidative coupling of 1H,1’H-2,2’-biindole with 3-amino-N,2-dimethyloxolane-3-carboxamide . The reaction conditions and specific reagents used in the synthesis are crucial for achieving the desired product with high purity and yield. Industrial production methods for TTT-3002 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
化学反応の分析
TTT-3002 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative coupling reaction mentioned earlier results in the formation of the biindole moiety, which is a key structural component of TTT-3002 .
科学的研究の応用
In chemistry, TTT-3002 serves as a valuable tool for studying the mechanisms of tyrosine kinase inhibition and the development of novel inhibitors . In biology and medicine, TTT-3002 has shown promise in the treatment of FLT3-mutant AML by inhibiting the proliferation of leukemic blasts and reducing tumor burden in mouse models . Additionally, TTT-3002’s moderate binding affinity to plasma proteins makes it a potential candidate for further clinical development .
作用機序
TTT-3002 exerts its effects by inhibiting the autophosphorylation of FLT3, a receptor tyrosine kinase that is commonly mutated in AML . This inhibition disrupts downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are involved in cell survival and proliferation . By targeting these pathways, TTT-3002 effectively reduces the survival and proliferation of FLT3-mutant leukemic cells .
類似化合物との比較
TTT-3002 is unique among FLT3 inhibitors due to its potent activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other tyrosine kinase inhibitors . Similar compounds include midostaurin, lestaurtinib, and sorafenib, which have shown varying degrees of efficacy in targeting FLT3 mutations . TTT-3002’s ability to overcome drug resistance mutations and its moderate protein binding affinity make it a promising alternative to these existing inhibitors .
特性
分子式 |
C27H23N5O3 |
---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1 |
InChIキー |
DCAYZGCTSXLIHO-FYCNXDEQSA-N |
異性体SMILES |
C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |
正規SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。